molecular formula C44H61NO16S2 B13726409 Bis-Sulfone-PEG8-acid

Bis-Sulfone-PEG8-acid

Cat. No.: B13726409
M. Wt: 924.1 g/mol
InChI Key: BAWVDSVHTRJWDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Bis-Sulfone-PEG8-acid is synthesized through a series of chemical reactions involving the conjugation of sulfone and acid groups to a PEG chain. The sulfone group can be conjugated with thiol groups of proteins, and the terminal carboxylic acid can react with primary amines in the presence of activators such as EDC and HATU to form stable amide bonds .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and yield. The compound is typically produced in reagent grade for research purposes .

Chemical Reactions Analysis

Types of Reactions

Bis-Sulfone-PEG8-acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include EDC and HATU for amide bond formation . The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from the reactions of this compound include stable amide bonds when reacted with primary amines .

Comparison with Similar Compounds

Properties

Molecular Formula

C44H61NO16S2

Molecular Weight

924.1 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[[4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C44H61NO16S2/c1-35-3-11-40(12-4-35)62(50,51)33-39(34-63(52,53)41-13-5-36(2)6-14-41)43(48)37-7-9-38(10-8-37)44(49)45-16-18-55-20-22-57-24-26-59-28-30-61-32-31-60-29-27-58-25-23-56-21-19-54-17-15-42(46)47/h3-14,39H,15-34H2,1-2H3,(H,45,49)(H,46,47)

InChI Key

BAWVDSVHTRJWDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

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